[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
Description
[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a halogenated arylhydrazine derivative with a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. Its molecular formula is C₇H₇BrClF₃N₂, with a molecular weight of 306.5 g/mol (calculated from substituent contributions).
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H |
InChI Key |
TWOVBGRXUGOIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and precise control of reaction parameters are common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide and copper(I) bromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound may have potential as pharmaceutical agents. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydrazine moiety may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Features:
- Synthesis : Likely derived from 2-bromo-4-(trifluoromethyl)aniline (see Reference Example 109 in ) via diazotization and subsequent hydrazine formation .
- Safety: Highly toxic, requiring strict handling protocols (e.g., PPE, ventilation) due to risks of hemolytic anemia, carcinogenicity, and reproductive toxicity .
Comparison with Similar Compounds
Structural Analogues with Bromine Substituents
Comparison Insights :
- Positional effects : Bromine at the 2-position (as in the target compound) increases steric hindrance and electronic withdrawal, favoring nucleophilic substitution reactions compared to the 4-bromo isomer .
- Functional group interplay : Methoxy substitution (e.g., in 4-bromo-2-methoxy derivatives) improves solubility but reduces thermal stability compared to halogen-only analogues .
Structural Analogues with Trifluoromethyl Substituents
Comparison Insights :
- Lipophilicity : The 4-CF₃ group (as in the target compound) increases membrane permeability, making it favorable for drug design compared to 2-CF₃ isomers .
- Synergistic effects : Combining CF₃ with halogens (e.g., Cl in 4-chloro-3-CF₃ derivatives) enhances electrophilic reactivity and antimicrobial potency .
Positional Isomers and Substituted Derivatives
Comparison Insights :
Biological Activity
[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.
The compound features a bromine atom and a trifluoromethyl group that enhance its electrophilic properties, making it suitable for various biochemical interactions. Its molecular formula is , and it is often utilized as a building block in organic synthesis.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound can modulate enzyme activity, affecting metabolic pathways and cellular functions.
- Protein Interactions : It alters protein conformations, influencing signaling pathways critical for cell function.
- Receptor Binding : The trifluoromethyl group enhances binding affinity to specific receptors involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest it may inhibit enzymes involved in cancer progression, showcasing potential as an anticancer agent. For instance, it has been evaluated for its effects on breast cancer cell lines, demonstrating cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation .
- Enzyme Inhibition : The compound has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
- Antimicrobial Activity : Initial investigations hint at antimicrobial properties, although further research is necessary to confirm these findings and elucidate the underlying mechanisms.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Interaction : A study reported that derivatives of this compound exhibited dual inhibitory effects against AChE and BChE, with specific derivatives showing IC50 values ranging from 5.4 μM to 24.3 μM . These findings suggest that modifications to the hydrazine structure can enhance biological activity.
- Cytotoxicity Assessment : In vitro tests on MCF-7 breast cancer cells revealed that certain derivatives of the compound had significant cytotoxic effects, indicating potential for development as a therapeutic agent .
Comparative Analysis
The unique combination of bromine and trifluoromethyl groups distinguishes this compound from similar compounds. A comparison with related hydrazines is shown below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)aniline | C7H6BrF3N | Different position of bromine |
| 3-Bromo-5-(trifluoromethyl)phenylhydrazine | C7H6BrF3N2 | Variation in hydrazine substitution |
| 2-Chloro-5-(trifluoromethyl)phenylhydrazine | C7H6ClF3N2 | Chlorine instead of bromine |
This table illustrates how structural modifications can influence the biological activity and reactivity profiles of similar compounds.
Research Applications
The compound is used extensively in biochemical assays to study enzyme activity and protein interactions. It serves as a valuable tool in drug development and material science, where its properties can be harnessed for creating novel therapeutic agents or materials with specific functionalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
